N-(3-Chloro-5-hydroxyphenyl)acetamide
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Overview
Description
N-(3-Chloro-5-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the 3-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-hydroxyphenyl)acetamide typically involves the acylation of 3-chloro-5-hydroxyaniline with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Material: 3-chloro-5-hydroxyaniline
Reagent: Acetic anhydride
Conditions: Acidic medium, typically using a catalyst like sulfuric acid
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenylacetamides
Scientific Research Applications
N-(3-Chloro-5-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-hydroxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with the hydroxyl group at the 4-position.
N-(3-Chloro-2-hydroxyphenyl)acetamide: Hydroxyl group at the 2-position.
N-(3-Chloro-5-methoxyphenyl)acetamide: Methoxy group instead of hydroxyl.
Uniqueness
N-(3-Chloro-5-hydroxyphenyl)acetamide is unique due to the specific positioning of the chlorine and hydroxyl groups, which can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
885044-43-9 |
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Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-(3-chloro-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-7-2-6(9)3-8(12)4-7/h2-4,12H,1H3,(H,10,11) |
InChI Key |
YUUUBALRUHSNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)Cl)O |
Origin of Product |
United States |
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